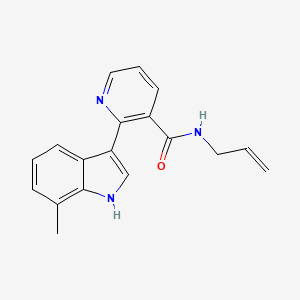![molecular formula C26H27N3O3 B3817268 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole](/img/structure/B3817268.png)
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole
Descripción general
Descripción
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole, also known as BZP, is a chemical compound that belongs to the class of piperazines. It was initially developed as an antidepressant and anxiolytic drug, but its use was discontinued due to its adverse effects. Later on, it was found to have psychoactive properties and was used as a recreational drug. However, due to its harmful effects, it has been banned in many countries. In recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole acts as a dopamine and serotonin agonist, which leads to the release of these neurotransmitters in the brain. This results in the stimulation of the central nervous system, leading to psychoactive effects. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole also has an inhibitory effect on the reuptake of dopamine and serotonin, which prolongs their effects.
Biochemical and Physiological Effects:
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and tremors. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been found to have neurotoxic effects, leading to damage to the dopaminergic and serotonergic systems in the brain. Long-term use of 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been associated with psychiatric disorders such as anxiety, depression, and psychosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has several advantages for use in lab experiments. It is readily available and easy to synthesize. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been extensively studied for its psychoactive effects, making it a useful tool for studying the central nervous system. However, 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has several limitations. It has been banned in many countries, making it difficult to obtain. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole also has neurotoxic effects, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for research on 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole. One area of interest is its potential as an antiviral and antibacterial agent. Further studies are needed to determine its efficacy in vivo and its mechanism of action. Another area of interest is its potential as a therapeutic agent in cancer treatment. Studies are needed to determine its efficacy in vivo and its potential side effects. Additionally, further studies are needed to determine the long-term effects of 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole on the brain and its potential for addiction.
Aplicaciones Científicas De Investigación
6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been studied for its potential therapeutic applications in various fields. It has been found to have antiviral, antibacterial, and anticancer properties. 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to inhibit the replication of HIV-1 and herpes simplex virus in vitro. It has also been found to have antibacterial activity against gram-positive bacteria. In cancer research, 6-{[3-(1,3-benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(2-cyclohexyl-1,3-benzoxazol-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3/c30-26(18-12-13-21-23(15-18)32-24(28-21)17-7-2-1-3-8-17)29-14-6-9-19(16-29)25-27-20-10-4-5-11-22(20)31-25/h4-5,10-13,15,17,19H,1-3,6-9,14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWSDSDBXZZIMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=C(O2)C=C(C=C3)C(=O)N4CCCC(C4)C5=NC6=CC=CC=C6O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[3-(1,3-Benzoxazol-2-yl)-1-piperidinyl]carbonyl}-2-cyclohexyl-1,3-benzoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N,N-dimethylacetamide](/img/structure/B3817210.png)
![(2-methoxyphenyl){1-[3-(4-morpholinyl)benzoyl]-3-piperidinyl}methanone](/img/structure/B3817216.png)
![1-[3-(methylthio)propyl]-4-phenyl-5-propyl-1H-imidazole](/img/structure/B3817222.png)
![N-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B3817223.png)
![1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B3817226.png)
![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3817243.png)
![1-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine](/img/structure/B3817246.png)
![1-(cyclohexylmethyl)-N-{[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B3817251.png)
![[3-(3-chlorobenzyl)-1-(2,6-dimethoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3817264.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B3817275.png)
![(1-{[1-(4-chloro-2-fluorobenzoyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B3817280.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B3817287.png)
